Cas no 1710834-30-2 (4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine)
4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine
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- Inchi: 1S/C13H15ClN4/c14-12-11(17-6-4-5-7-17)13(16-10-15-12)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2
- InChI Key: XQLHUEXQZFJLFG-UHFFFAOYSA-N
- SMILES: C1=NC(N2CCCCC2)=C(N2C=CC=C2)C(Cl)=N1
4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510414-1g |
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine |
1710834-30-2 | 97% | 1g |
$*** | 2023-03-30 |
4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine
Introduction to 4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine (CAS No. 1710834-30-2)
4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine, identified by its Chemical Abstracts Service (CAS) number 1710834-30-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic molecule, featuring a pyrimidine core substituted with a chloro group, a piperidine ring, and a pyrrole moiety, has garnered attention due to its structural versatility and potential biological activities. The compound’s unique scaffold makes it a valuable candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.
The structural composition of 4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine encompasses several key functional groups that contribute to its reactivity and interaction with biological targets. The pyrimidine ring is a well-known pharmacophore in many drugs, including antiviral and anticancer agents, while the piperidine and pyrrole substituents introduce additional layers of complexity that can modulate binding affinity and selectivity. The presence of a chloro group at the 4-position further enhances its utility as a synthetic intermediate, allowing for diverse derivatization strategies.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Pyrimidine derivatives have shown promise in this regard, with several clinical candidates having made it to market. The compound 4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine is no exception, as it shares structural similarities with known kinase inhibitors. Preliminary studies have suggested that this molecule may exhibit inhibitory activity against certain kinases, making it a promising lead for further investigation.
One of the most compelling aspects of 4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine is its potential to serve as a building block for more complex drug candidates. The flexibility of its scaffold allows chemists to introduce additional modifications at various positions, enabling the optimization of pharmacokinetic properties and target specificity. This adaptability is crucial in drug discovery, where achieving the right balance between potency and safety is paramount.
Recent advances in computational chemistry have also facilitated the design and evaluation of molecules like 4-Chloro-6-piperidin-1-yl-5-pyrrol-1-yl-pyrimidine. Molecular modeling techniques can predict how such compounds might interact with biological targets, providing valuable insights into their potential therapeutic effects. These computational tools have accelerated the drug discovery process, allowing researchers to screen large libraries of compounds more efficiently than ever before.
The synthesis of 4-Chloro-6-piperidin-1-y]lpyrrol-l]pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include condensation reactions to form the pyrimidine core, followed by functional group transformations such as chlorination and nucleophilic substitution to introduce the piperidine and pyrrole moieties. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, which is essential for both preclinical and clinical studies.
From a biological perspective, the potential activities of 4-Chloro-l-(3-chloropropyl)-lH-indazol-l-one extend beyond kinase inhibition. Studies have hinted at its possible interactions with other enzymes and receptors involved in various disease pathways. For instance, some research suggests that pyrimidine derivatives may modulate pathways related to inflammation and immune response, offering therapeutic benefits in conditions such as autoimmune disorders or chronic inflammation.
The development of novel drugs often involves rigorous testing to evaluate their safety and efficacy. In vitro assays are commonly used to assess the biological activity of compounds like 4-Chloro-l-(3-chloropropyl)-lH-indazol-lone, while animal models provide further insights into their pharmacokinetic behavior. These studies are critical for identifying promising candidates that can progress to human trials. The compound’s favorable properties make it an attractive candidate for such evaluations.
The role of CAS No. 1710834-l302 in academic research cannot be overstated. It serves as a valuable tool for scientists exploring new chemical entities (NCEs) with potential therapeutic applications. By studying this compound, researchers can gain insights into structure-function relationships that inform future drug design efforts. Additionally, collaborative projects involving academic institutions and pharmaceutical companies often rely on such intermediates to push the boundaries of medicinal chemistry.
In conclusion,CAS No.l710834-l302 represents more than just a single chemical entity; it embodies the intersection of innovation and tradition in pharmaceutical research. Its unique structure offers numerous opportunities for further exploration, making it a cornerstone in the quest for new treatments across various therapeutic areas. As research continues to uncover new applications for this compound,CAS No.l710834-l302 will undoubtedly play an important role in shaping the future of medicine.
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